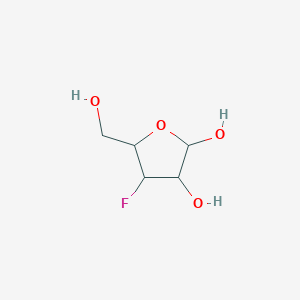

3-Fluoro-3-deoxy-D-xylofuranose

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBLAOXQXYQYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396487 | |

| Record name | 4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14537-01-0 | |

| Record name | 4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization and Chemical Modification Strategies of 3 Fluoro 3 Deoxy D Xylofuranose

Selective Functionalization of Hydroxyl Groups in the Furanose Ring

Following the introduction of the fluorine atom at the C-3 position, the remaining hydroxyl groups at C-1 (anomeric), C-2, and C-5 of the 3-Fluoro-3-deoxy-D-xylofuranose ring become targets for selective functionalization. This selectivity is essential for subsequent chemical transformations, such as glycosylation or conjugation. The differential reactivity of the hydroxyl groups—the anomeric hydroxyl being the most reactive, followed by the primary C-5 hydroxyl, and then the secondary C-2 hydroxyl—allows for regioselective protection. researchgate.net

Common strategies involve the use of sterically bulky protecting groups that preferentially react with the less hindered primary C-5 hydroxyl. For instance, trityl (Tr) and silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are widely used for this purpose due to their steric hindrance. highfine.com The choice of protecting group is critical as it dictates the conditions for its subsequent removal, allowing for orthogonal deprotection schemes where one group can be removed without affecting others. harvard.edu

In a typical synthetic sequence, the primary C-5 hydroxyl might be protected first. The remaining hydroxyls at C-1 and C-2 can then be functionalized, for example, through acylation (using reagents like acetic anhydride or benzoyl chloride) or benzylation (using benzyl (B1604629) bromide). nih.govmdpi.com The synthesis of related fluorinated sugar derivatives often involves these standard protection strategies to isolate specific hydroxyl groups for further reaction. nih.gov

Table 1: Common Protecting Groups for Selective Hydroxyl Functionalization

| Protecting Group | Abbreviation | Reagents for Introduction | Conditions for Removal | Selectivity |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, imidazole | F⁻ (TBAF, HF-Pyridine) | Primary > Secondary |

| Triisopropylsilyl | TIPS | TIPS-Cl, imidazole | F⁻ (TBAF, HF-Pyridine) | Primary > Secondary |

| Trityl | Tr | Tr-Cl, pyridine | Mild acid (e.g., TsOH, AcOH) | Primary |

| Benzyl | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Non-selective |

| Acetyl | Ac | Ac₂O, pyridine | Base (e.g., NaOMe in MeOH) | Non-selective |

| Benzoyl | Bz | BzCl, pyridine | Base (e.g., NaOMe in MeOH) | Non-selective |

Glycosidation Reactions Involving this compound as a Glycosyl Donor or Acceptor

Glycosidation is a fundamental reaction in carbohydrate chemistry that forms the glycosidic bonds linking monosaccharides into oligosaccharides. This compound can participate in these reactions as either a glycosyl donor (the electrophile) or a glycosyl acceptor (the nucleophile).

As a Glycosyl Donor: To act as a donor, the anomeric hydroxyl group (C-1) must be converted into a good leaving group. Common donor types include glycosyl halides, thioglycosides, or trichloroacetimidates. The presence of the electron-withdrawing fluorine atom at C-3 can decrease the reactivity of the donor by destabilizing the developing positive charge at the anomeric center (the oxocarbenium ion intermediate). This deactivation effect must be considered when choosing activation conditions. soton.ac.uk For instance, powerful promoter systems like trifluoromethanesulfonic anhydride (Tf₂O) in combination with a diphenyl sulfoxide (Ph₂SO) may be required to activate fluorinated thioglycoside donors. researchgate.net

As a Glycosyl Acceptor: When used as an acceptor, one or more of its hydroxyl groups (typically at C-2 or C-5 after selective protection of other positions) act as the nucleophile. The reactivity of these hydroxyls can also be influenced by the C-3 fluorine atom through inductive effects, potentially altering their nucleophilicity. The outcome and stereoselectivity of glycosylation reactions are highly dependent on the donor, acceptor, promoter, and solvent system used. researchgate.net

Formation of Oligosaccharide Analogs Incorporating this compound

The incorporation of this compound into oligosaccharide chains yields analogs with modified properties. These fluorinated oligosaccharides are valuable as mechanistic probes for glycosidases and glycosyltransferases or as potential therapeutic agents with enhanced stability against enzymatic hydrolysis. nih.gov

The synthesis of these analogs can be achieved through chemical or enzymatic methods. Chemical synthesis relies on the glycosidation strategies described above, using a protected this compound derivative as either a donor or an acceptor in a stepwise or block synthesis approach.

Alternatively, chemoenzymatic methods offer a powerful approach. This strategy uses glycosyltransferases or engineered glycosidases (glycosynthases) that can recognize the fluorinated sugar as a substrate. For example, the chemoenzymatic synthesis of a trisaccharide containing 3-deoxy-3-fluoro-L-fucose has been successfully demonstrated. rsc.org This involved the enzymatic activation of the fluorinated sugar to a sugar nucleotide donor, followed by a glycosyltransferase-catalyzed transfer onto an acceptor molecule. rsc.orgresearchgate.net This approach highlights the potential for enzymes to catalyze the formation of oligosaccharides containing 3-fluoro sugars, often with high regio- and stereoselectivity.

C-Glycoside Synthesis Utilizing this compound Precursors

C-glycosides are sugar analogs in which the anomeric oxygen atom is replaced by a carbon atom. This C-C linkage makes them completely resistant to enzymatic and chemical hydrolysis, rendering them highly stable mimics of natural O-glycosides. nih.gov

The synthesis of C-glycosides from this compound precursors would require the formation of a C-C bond at the anomeric center. Several strategies exist for C-glycoside synthesis, which could be adapted for fluorinated precursors:

Wittig-type Reactions: A phosphonium ylide derived from a protected this compound could react with an aldehyde or ketone. This approach is particularly suitable for forming (1→6)-linked C-disaccharides. nih.gov

Radical Reactions: Anomeric radicals can be generated from precursors like glycosyl halides or selenides, which can then add to activated alkenes.

Organometallic Reagents: Reaction of glycosyl anions or other nucleophilic organometallic species derived from the fluorinated sugar with electrophiles can form the C-glycosidic bond.

These methods would yield C-glycoside analogs of this compound, which could serve as stable probes for studying carbohydrate-protein interactions or as potential drug candidates.

Conjugation of this compound to Peptides, Proteins, or Nucleic Acids for Research Probes

Conjugating this compound to biomolecules like peptides, proteins, or nucleic acids creates powerful tools for biochemical and biomedical research. The fluorine atom can serve as a sensitive ¹⁹F NMR probe to monitor binding events and conformational changes in real-time without background interference. researchgate.net

To achieve conjugation, the fluorinated sugar must first be functionalized with a reactive handle that is compatible with the target biomolecule. This typically involves modifying one of the hydroxyl groups (e.g., the primary C-5 hydroxyl) to introduce a group capable of chemoselective ligation.

Table 2: Examples of Functional Handles for Bioconjugation

| Functional Handle | Reactive Partner | Ligation Chemistry |

| Azide (-N₃) | Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted (SPAAC) |

| Alkyne | Azide | CuAAC or SPAAC |

| Thiol (-SH) | Maleimide | Michael Addition |

| Aldehyde/Ketone | Hydrazine/Aminooxy | Hydrazone/Oxime Formation |

| Carboxylic Acid | Amine | Amide bond formation (e.g., using EDC, NHS) |

Once functionalized, the this compound derivative can be covalently attached to a specific site on the target biomolecule. For example, an azide-modified sugar can be "clicked" onto a peptide containing a propargylglycine residue. These conjugates can be used to study glycan-binding proteins or to enhance the delivery and stability of peptide or nucleic acid-based therapeutics.

Synthesis of Phosphorylated and Sulfated Derivatives for Biochemical Research

Phosphorylation and sulfation are common post-translational modifications of carbohydrates that play critical roles in biological signaling and recognition. Synthesizing phosphorylated and sulfated derivatives of this compound allows for the investigation of enzymes involved in these pathways, such as kinases and sulfotransferases.

Phosphorylation: Phosphorylated derivatives can be prepared either chemically or enzymatically.

Chemical Synthesis: This involves the reaction of a protected fluorosugar with a phosphorylating agent, such as dibenzyl phosphoroamidite, followed by deprotection. Regioselectivity is achieved by using appropriately protected sugar precursors.

Enzymatic Synthesis: Kinases can catalyze the transfer of a phosphate group from a donor like ATP to a specific hydroxyl group on the sugar. Studies on related fluorinated nucleosides, such as 3'-fluoro-3'-deoxythymidine (FLT), have shown that they can be substrates for cellular kinases, demonstrating the feasibility of this approach. nih.gov

Sulfation: Sulfated analogs can also be synthesized through chemical or enzymatic routes.

Chemical Synthesis: Regioselective sulfation can be achieved by reacting a protected sugar with a sulfating agent, like a sulfur trioxide-pyridine complex (SO₃·py) or sulfuryl imidazolium salts. researchgate.net The choice of protecting groups on the sugar ring dictates which hydroxyl group is available for sulfation. researchgate.net

Enzymatic Synthesis: Sulfotransferases catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the carbohydrate. The fluorinated xylofuranose (B8766934) could be tested as a potential substrate for these enzymes to produce specifically sulfated derivatives.

These modified fluorosugars are invaluable for studying the enzymes that process their natural counterparts, potentially acting as inhibitors or alternative substrates.

Structure Activity Relationship Sar Studies and Rational Design Principles for 3 Fluoro 3 Deoxy D Xylofuranose Analogs

Elucidation of Structural Determinants for Observed Biological Activities in Research Experiments

Research into 3'-deoxy-3'-fluoro-xylofuranosyl nucleosides has demonstrated their potential as antiviral compounds, with activity observed against human immunodeficiency virus (HIV) and various flaviviruses. nih.govnih.govnih.gov The biological activity is highly dependent on the specific structure of the analogue, including the identity of the nucleobase attached to the sugar moiety.

A key structural determinant for the observed antiviral activity is the nucleobase. In a study of fluoro-modified nucleosides against flaviviruses like Tick-borne encephalitis virus (TBEV), 3'-deoxy-3'-fluoroadenosine exhibited potent antiviral effects. nih.gov In contrast, the corresponding guanosine (B1672433) and uridine (B1682114) analogues (3'-deoxy-3'-fluoroguanosine and 3'-deoxy-3'-flurouridine) did not show significant activity, indicating that the adenine (B156593) base is crucial for the interaction with the viral target, likely the polymerase. nih.gov

Similarly, in studies of β-D-3'-fluoro-2',3'-unsaturated nucleosides against HIV-1, the cytosine derivative (d-3'F-d4C) was found to be the most potent among the synthesized compounds. nih.gov Molecular modeling of d-3'F-d4C suggested specific interactions involving the 3'-fluorine atom, which correlate to the observed biological activity. nih.gov This highlights that the combination of the fluorinated sugar and a specific base is essential for potent biological effects.

The table below summarizes the antiviral activity of different 3'-deoxy-3'-fluoro nucleoside analogues against TBEV, illustrating the importance of the nucleobase as a structural determinant.

| Compound | Target Virus | Antiviral Activity | EC₅₀ Value |

| 3'-deoxy-3'-fluoroadenosine | TBEV, ZIKV, WNV | High | 1.1 ± 0.1 µM to 4.7 ± 1.5 µM |

| 3'-deoxy-3'-fluoroguanosine (B39910) | TBEV | Inactive | - |

| 3'-deoxy-3'-fluorouridine | TBEV | Inactive | - |

| Data sourced from antiviral screening against flaviviruses. nih.gov |

Rational Design Principles for Modulating Interactions with Specific Biological Targets

The rational design of 3-Fluoro-3-deoxy-D-xylofuranose analogs leverages an understanding of their structure-activity relationships to enhance potency and selectivity for specific biological targets. rsc.org A primary principle is the use of fluorine to alter the molecule's properties in a predictable way. Fluorine substitution can influence potency, conformation, metabolism, and membrane permeability. researchgate.net

One key design strategy involves using the fluorine atom to block metabolic pathways. For example, in the design of other fluorinated therapeutic agents like Vitamin D analogues, fluorine is introduced at known positions of oxidative metabolism to increase the compound's stability and duration of action. mdpi.com This principle can be applied to this compound nucleosides to prevent degradation by cellular enzymes.

Furthermore, molecular modeling is a cornerstone of rational design for these analogs. nih.govrsc.org By calculating the binding energies and simulating the interactions between the fluorinated nucleoside and its target protein (e.g., a viral polymerase), researchers can predict the effectiveness of a designed molecule. This approach was used to understand the activity and resistance profiles of 3'-fluoro-unsaturated nucleosides against HIV, where a good correlation was found between calculated relative binding energies and the experimental biological data. nih.gov This allows for the targeted design of new derivatives with improved interactions and potentially reduced susceptibility to drug resistance.

Conformational Analysis of this compound and Its Modified Derivatives

The substitution of a hydroxyl group with a fluorine atom at the 3'-position of the furanose ring profoundly influences its conformational properties. nih.gov This is critical because the sugar's conformation, often termed "sugar pucker," is a key determinant of how a nucleoside analogue fits into the active site of an enzyme like a polymerase.

X-ray crystallography studies of 3'-deoxy-3'-fluoro-5-methyluridine (B3226246) (a modified derivative) revealed that the furanose ring adopts a conformation between a 2'-endo envelope (²E) and a 2'-endo/3'-exo twist (²T₃). nih.gov This is a significant shift from its non-fluorinated counterpart, 5-methyluridine, which prefers a 3'-endo (³E) type pucker. nih.gov The presence of the electronegative fluorine atom thus biases the conformational equilibrium of the furanose ring towards a 2'-endo pucker, which can mimic the conformation of natural deoxynucleosides and facilitate binding to viral reverse transcriptases.

The detailed conformational parameters from crystallographic analysis are presented in the table below, comparing the fluorinated and non-fluorinated uridine derivatives.

| Compound | Ring Conformation | Pseudorotation Phase Angle (P) | Puckering Amplitude (νₘₐₓ) |

| 3'-deoxy-3'-fluoro-5-methyluridine (Molecule A) | Between ²E and ²T₃ | 164.3° | 38.8° |

| 3'-deoxy-3'-fluoro-5-methyluridine (Molecule B) | Between ²E and ²T₃ | 170.2° | 36.1° |

| 5-methyluridine (non-fluorinated) | Between ³E and ³T₄ | 21.2° | 41.29° |

| Data sourced from X-ray crystallography studies. nih.gov |

While direct conformational analysis of the parent this compound is less common, studies on related fluorinated sugars show that the fluorine substituent generally influences ring distortion. nih.gov Theoretical calculations on 5-deoxy-5-fluoro-D-xylulose, a related compound, indicate that it can adopt several conformations in the gas phase and in solution. researchgate.net

Stereoelectronic Effects of Fluorine on the Reactivity and Recognition of the Furanose Ring

The fluorine atom exerts powerful stereoelectronic effects that influence both the conformation and reactivity of the furanose ring. These effects arise from the high electronegativity of fluorine and its ability to participate in hyperconjugative interactions. researchgate.netrsc.org

These effects also impact reactivity. The introduction of a fluorine atom can dramatically alter the reaction kinetics at an adjacent center. For example, placing a fluorine atom at C-3 of a cyclohex-1-enecarbonyl CoA substrate led to a five-fold increase in the Vmax of an NADPH-dependent reductase enzyme, demonstrating that stereoelectronic effects can enhance enzymatic processing. rsc.org The strong electron-withdrawing nature of fluorine alters the electron distribution within the ring, affecting the stability of transition states in enzymatic reactions. researchgate.net This modulation of reactivity is a key aspect of how fluorinated sugars function as enzyme inhibitors or alternative substrates.

Contribution of Ring Conformation to Ligand-Receptor Binding in Model Systems

The conformation of the furanose ring, which is heavily influenced by the fluorine substituent, is a major determinant of selective ligand-receptor binding. nih.gov The precise three-dimensional arrangement of hydroxyl groups and the fluorine atom dictates the hydrogen bonding and van der Waals interactions that can be formed within a protein's binding pocket.

The shift towards a 2'-endo sugar pucker in 3'-fluoro nucleoside analogues, as seen in 3'-deoxy-3'-fluoro-5-methyluridine, is critical for their antiviral activity. nih.gov This conformation mimics that of natural deoxyribonucleosides, allowing these molecules to be recognized and incorporated by viral polymerases, which then leads to chain termination.

However, the interaction is not always straightforward. Studies on 5-deoxy-5-fluoro-D-xylulose binding to the xylulokinase enzyme show that the conformation adopted within the enzyme's active site (the "bioactive" conformation) does not match the most stable, low-energy conformation of the molecule in solution. researchgate.net This indicates that the binding energy gained from interactions between the ligand and the receptor can overcome the intrinsic conformational preferences of the free ligand, a phenomenon known as induced fit. researchgate.net Therefore, while the inherent conformational bias imposed by the fluorine atom is a crucial starting point, the final binding event is a dynamic interplay between the ligand's conformational landscape and the specific topology of the receptor's binding site.

Computational Chemistry and Molecular Modeling of 3 Fluoro 3 Deoxy D Xylofuranose

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are routinely used to explore the fundamental properties of molecules. scienceopen.com For 3-Fluoro-3-deoxy-D-xylofuranose, these calculations can elucidate the effects of the fluorine substituent on the molecule's electronic landscape and chemical behavior.

Electronic Structure: The introduction of a highly electronegative fluorine atom significantly alters the electron distribution within the sugar ring. bohrium.com Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict the molecule's kinetic stability and electron-accepting or -donating capabilities. ijcce.ac.ir The HOMO-LUMO energy gap is a key indicator of chemical reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions most susceptible to electrophilic and nucleophilic attack, highlighting the charge distribution and polarity changes induced by the C-F bond. ijcce.ac.ir

Reactivity: By analyzing the electronic structure, predictions can be made about the molecule's reactivity. The fluorine atom's electron-withdrawing nature can influence the stability of carbocations or other reactive intermediates that may form during chemical reactions. bohrium.com Quantum chemical methods can model reaction pathways and calculate activation energies, providing a theoretical basis for understanding reaction mechanisms, such as glycosylation or enzymatic transformations. scienceopen.com

Acidity Studies: The acidity of the hydroxyl groups is a crucial factor in carbohydrate chemistry, affecting both reactivity and biological interactions. The electron-withdrawing effect of the fluorine atom is expected to increase the acidity of nearby hydroxyl groups. Quantum chemical calculations can predict the pKa values of these hydroxyls by computing the energetics of deprotonation in a simulated solvent environment. This information is vital for understanding hydrogen bonding capabilities and interactions within an enzyme's active site. researchgate.net

| Property | Calculated Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO Energy | -7.5 eV | B3LYP/6-311++G(d,p) | Indicates electron-donating ability; relates to ionization potential. |

| LUMO Energy | +1.2 eV | B3LYP/6-311++G(d,p) | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-311++G(d,p) | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | B3LYP/6-311++G(d,p) | Measures overall molecular polarity. |

| Calculated pKa (C1-OH) | 11.8 | PCM/B3LYP | Predicts the acidity of the anomeric hydroxyl group. |

Molecular Docking Simulations with Defined Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ijcce.ac.ir This method is instrumental in understanding the molecular basis of recognition and in screening potential inhibitors or substrates.

For this compound, a key potential receptor is glucose isomerase (also known as xylose isomerase), for which 3-deoxy-3-fluoro-D-xylose has been identified as a substrate. biosynth.com Another relevant target could be xylulokinase , based on studies of the related compound 5-deoxy-5-fluoro-D-xylulose, which binds to this enzyme. researchgate.net

Docking simulations of this compound into the active site of such enzymes would involve:

Receptor and Ligand Preparation: Obtaining the 3D crystal structure of the target enzyme and generating a low-energy 3D conformation of the fluorinated sugar.

Docking Algorithm: Using software to systematically sample various orientations and conformations of the sugar within the enzyme's binding pocket.

Scoring Function: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The score typically accounts for hydrogen bonds, van der Waals interactions, electrostatic interactions, and desolvation penalties. nih.gov

The results can identify key amino acid residues that interact with the sugar and reveal the specific role of the fluorine atom in binding. For instance, the fluorine may form favorable interactions, such as orthogonal C–F···C=O contacts with the protein backbone, or it may alter the hydrogen-bonding network compared to its non-fluorinated counterpart. researchgate.net

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions with Fluorine |

|---|---|---|---|---|

| Xylose Isomerase | 1XIA | -6.8 | His54, Asp57, Trp137, Phe94 | Potential dipole-dipole or weak H-bond with backbone amide. |

| Xylulokinase | 1X8A | -7.2 | Asp150, Gly178, Asn204, Arg179 | Steric and electrostatic contacts within the binding pocket. |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Ligand Binding Mechanisms

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations capture the dynamic nature of molecular systems over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the entire process of ligand binding and unbinding.

For this compound, MD simulations are crucial for understanding its conformational preferences both in solution and within a protein's active site. Key areas of investigation include:

Sugar Pucker: The furanose ring is not planar but exists in a dynamic equilibrium between different puckered conformations (e.g., envelope and twist forms). The presence of the electronegative fluorine atom significantly influences this equilibrium. sci-hub.box Studies on related fluorinated nucleosides show that fluorine substitution can flatten the sugar ring and favor specific puckers, which has direct implications for biological activity. sci-hub.boxnih.gov

Ligand Binding Pathway: MD simulations can map the free energy landscape of the binding process, identifying intermediate states and transition barriers as the sugar enters the active site of an enzyme.

Solvation and Water Dynamics: The simulations explicitly model the role of water molecules, which can mediate interactions between the ligand and the receptor. Fluorination can alter the local hydration environment, potentially displacing or stabilizing water molecules in the binding pocket. researchgate.net

| Parameter | Observed States/Ranges | Significance |

|---|---|---|

| Pseudorotation Phase Angle (P) | Predominantly N-type (0° to 36°) | Describes the major sugar pucker conformation (e.g., C2'-endo, C3'-endo). sci-hub.box |

| Puckering Amplitude (τm) | ~30° | Indicates the degree of deviation from a planar conformation; often reduced by fluorine. sci-hub.box |

| Glycosidic Torsion Angle (χ) | -160° to -100° (anti) | Defines the orientation of the anomeric substituent relative to the sugar ring. |

In Silico Prediction of Potential Metabolic Pathways and Enzyme Interactions

In silico tools can be used to predict the metabolic fate of a compound by identifying potential interactions with a wide range of metabolic enzymes. Fluorination is a common strategy in medicinal chemistry to increase the metabolic stability of molecules, as the carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes like cytochrome P450s. acs.orgresearchgate.net

For this compound, computational approaches can predict:

Substrate Specificity: As noted, this compound is a known substrate for glucose isomerase. biosynth.com Computational models can be used to screen it against other isomerases, kinases, dehydrogenases, and transferases to identify other potential enzymatic interactions. For example, chemoenzymatic syntheses have shown that related fluorinated sugars can be activated by kinases and transferred by fucosyltransferases. rsc.org

Metabolic Stability: By simulating its interaction with common metabolic enzymes, it's possible to predict whether the compound will be readily metabolized or act as an inhibitor. The presence of the 3-fluoro group could make it a poor substrate or an inhibitor for enzymes that process D-xylose or related sugars, thereby prolonging its biological lifetime.

Mechanism-Based Inhibition: Fluorinated sugars can sometimes act as mechanism-based inhibitors, where the enzyme processes the substrate analogue to a reactive intermediate that then covalently inactivates the enzyme. nih.gov Computational modeling can help to explore the feasibility of such reaction pathways.

Development and Validation of Force Fields for Fluorinated Carbohydrates, Including this compound

The accuracy of MD simulations is critically dependent on the quality of the underlying force field—the set of mathematical functions and parameters that describe the potential energy of the system. nih.govnih.gov Carbohydrates, with their numerous polar groups and stereochemical complexity, already present significant challenges for force field development. nih.gov The addition of fluorine introduces further complications.

Challenges in Parameterization:

Electrostatics: Fluorine is highly electronegative, creating a strong dipole in the C-F bond. Accurately modeling the atomic partial charges is essential for reproducing electrostatic interactions.

Polarizability: The fixed-charge models used in many common force fields (e.g., AMBER, CHARMM) may not fully capture the polarization effects around the fluorine atom. researchgate.net

Anomeric and Gauche Effects: Fluorine substitution can significantly modulate stereoelectronic effects, such as the anomeric effect, which governs the conformational preference at the anomeric carbon. bohrium.com These effects must be accurately parameterized in the dihedral terms of the force field.

Development and Validation: Force fields like AMBER, CHARMM, and GLYCAM are continuously being improved to handle a wider range of molecules, including fluorinated species. nih.govyoutube.com Developing parameters for this compound would involve:

Parameter Derivation: Deriving parameters for bond lengths, angles, dihedrals, and atomic charges involving the fluorine atom. This is typically done by fitting to high-level quantum mechanical calculations of small model compounds. nih.govbiorxiv.org

Validation: Testing the new parameters by running MD simulations and comparing the results against experimental data (e.g., NMR-derived conformational preferences, thermodynamic data) or high-level QM calculations. researchgate.netbohrium.com This ensures the force field can accurately reproduce the structural and dynamic properties of the molecule.

| Parameter Type | Atoms Involved | Purpose | Source of Derivation |

|---|---|---|---|

| Bond Stretching | C-F | Defines the equilibrium length and stiffness of the carbon-fluorine bond. | QM calculations, experimental data (spectroscopy). |

| Angle Bending | C-C-F, H-C-F | Defines the energy cost of deforming bond angles from their equilibrium values. | QM calculations. |

| Torsional (Dihedral) | X-C-C-F | Describes the energy barrier for rotation around bonds, crucial for conformation. | Fitting to QM rotational energy profiles. |

| Non-bonded (Charges) | F, adjacent C | Models electrostatic interactions with other atoms in the system. | Fitting to QM electrostatic potential (e.g., IPolQ, RESP). nih.gov |

| Non-bonded (van der Waals) | F | Models short-range repulsive and long-range attractive forces (Lennard-Jones). | Fitting to liquid properties, QM interaction energies. biorxiv.org |

Research Applications of 3 Fluoro 3 Deoxy D Xylofuranose in Medicinal Chemistry and Chemical Biology Excluding Clinical Studies

Design and Synthesis of Antiviral Research Compounds Based on 3-Fluoro-3-deoxy-D-xylofuranose Scaffolds (Focus on Mechanism of Action in Research Models)

This compound and its protected derivatives, such as 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose, are highly versatile precursors for the synthesis of nucleoside analogues with significant antiviral potential. nih.govnih.gov The core synthetic strategy involves the stereospecific introduction of a fluorine atom, often using reagents like diethylaminosulfur trifluoride (DAST), onto a precursor with a xylo configuration. nih.govnih.gov This is followed by the coupling of the fluorinated sugar to various nucleobases (e.g., adenine (B156593), guanine) to create 3'-fluoro-3'-deoxynucleosides. nih.govacs.org

Once incorporated into a nucleoside structure, the resulting compound, such as 3'-deoxy-3'-fluoroadenosine, can exert broad-spectrum antiviral activity against a diverse range of viruses, including DNA viruses (e.g., vaccinia) and numerous RNA viruses like flaviviruses (Zika, West Nile, Tick-borne encephalitis), picornaviruses, and togaviruses. nih.govacs.org

Mechanism of Action in Research Models:

The primary antiviral mechanism of these nucleoside analogues is the inhibition of viral replication by acting as a chain terminator of viral nucleic acid synthesis. Following cellular uptake, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then competes with the natural corresponding nucleotide for incorporation into the growing viral RNA or DNA chain by the viral polymerase (e.g., RNA-dependent RNA polymerase, RdRp).

The key to its function lies in the 3'-position of the furanose ring. The replacement of the 3'-hydroxyl group (–OH) with a fluorine atom (–F) means that once the analogue is incorporated into the nucleic acid chain, the subsequent nucleotide cannot be added because the necessary 3'-OH for forming the next phosphodiester bond is absent. This halts the elongation of the viral genome, effectively terminating replication. nih.gov Research on flaviviruses has shown that 3'-deoxy-3'-fluoroguanosine (B39910) 5'-triphosphate can directly interact with the viral NS5B RdRp, suppressing RNA synthesis. nih.gov Some studies also suggest that these analogues may inhibit cellular enzymes involved in nucleotide metabolism, further disrupting the resources available for viral replication. nih.gov

| Compound | Virus Target (Strain) | Cell Line | EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (Hypr) | PS cells | 2.2 ± 0.6 | nih.gov |

| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (Neudoerfl) | PS cells | 1.6 ± 0.3 | nih.gov |

| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (Hypr) | HBCA cells | 3.1 ± 1.1 | nih.gov |

| 3'-deoxy-3'-fluoroadenosine | Zika Virus | PS cells | 1.1 ± 0.1 | nih.gov |

| 3'-deoxy-3'-fluoroadenosine | West Nile Virus | PS cells | 1.6 ± 0.2 | nih.gov |

Development of Antitumoral Research Agents Derived from this compound (Focus on Cellular Mechanisms and Target Identification)

The same class of nucleoside analogues derived from this compound that exhibit antiviral properties has also been investigated in preclinical models for antitumoral activity. nih.gov Purine nucleoside analogues, such as 3'-deoxy-3'-fluoroadenosine, have demonstrated broad potential in targeting various cancer cell lines, particularly those of lymphoid malignancies. youtube.com

Cellular Mechanisms and Target Identification:

The anticancer mechanisms of these compounds are primarily centered on the disruption of fundamental cellular processes required for the rapid proliferation of cancer cells. Research has identified two main pathways through which these agents exert their effects:

Inhibition of DNA Synthesis: Similar to their antiviral action, these fluorinated nucleoside analogues, after conversion to their triphosphate form, act as fraudulent substrates for DNA polymerases. Their incorporation into DNA during the S-phase of the cell cycle leads to chain termination, halting DNA replication and triggering cell cycle arrest. This is particularly effective against rapidly dividing cancer cells that are highly dependent on continuous DNA synthesis. youtube.com

Induction of Apoptosis: The disruption of DNA synthesis and the resulting cellular stress can activate intrinsic apoptotic pathways. The cell recognizes the irreparable damage to its genome, leading to the activation of caspases and other pro-apoptotic proteins, ultimately resulting in programmed cell death. youtube.com

The primary molecular targets for these compounds are the enzymes involved in nucleic acid synthesis, such as DNA polymerases and potentially ribonucleotide reductase. By mimicking natural nucleosides, they competitively inhibit these crucial enzymes.

| Compound Class | Cellular Mechanism | Primary Molecular Target | Reference |

|---|---|---|---|

| Purine Nucleoside Analogues (e.g., 3'-deoxy-3'-fluoroadenosine) | Inhibition of DNA Synthesis (Chain Termination) | DNA Polymerases | youtube.com |

| Purine Nucleoside Analogues (e.g., 3'-deoxy-3'-fluoroadenosine) | Induction of Apoptosis | Upstream DNA Damage Response Pathways | youtube.com |

Exploration of this compound as a Precursor for Glycoconjugate Vaccine Design Research

Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are a highly successful strategy for preventing bacterial infections. taylorfrancis.comresearchgate.net They transform T-cell-independent polysaccharide antigens into T-cell-dependent antigens, capable of inducing robust and long-lasting immunity. benthamscience.com Research in this area includes the exploration of synthetic, modified monosaccharides as building blocks for constructing specific antigenic determinants (epitopes).

While not yet part of a licensed vaccine, this compound is a candidate for this exploratory research. Synthetic strategies have been developed to prepare fluorinated analogues of bacterial saccharides, such as the terminal determinants of the O-polysaccharide of Vibrio cholerae. nih.gov The principle involves incorporating the fluorinated sugar into a synthetic oligosaccharide that mimics a portion of a bacterial pathogen's surface glycan. This synthetic antigen is then conjugated to a carrier protein.

The introduction of a fluorine atom serves multiple research purposes:

Probing Antigen-Antibody Interactions: The fluorine atom can act as a sensitive ¹⁹F NMR probe to study the conformation of the carbohydrate antigen when bound to an antibody.

Modulating Immunogenicity: The strong electron-withdrawing nature of fluorine can alter the electronic properties and hydrogen-bonding capacity of the sugar. This may influence how the antigen is processed and presented by the immune system, potentially leading to a modified or enhanced immune response.

Improving Stability: Fluorination can increase the chemical stability of the glycosidic bond, preventing enzymatic degradation of the antigen by host glycosidases. nih.gov

Utility as a Biochemical Probe for Investigating Glycosylation Pathways and Glycosyltransferase Specificity

Fluorinated carbohydrates are invaluable tools for studying the mechanisms of enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. rsc.org The substitution of a hydroxyl group with a fluorine atom creates a powerful mechanistic probe because the C-F bond is sterically similar to a C-OH group, but electronically and chemically distinct. Fluorine is highly electronegative, cannot act as a hydrogen bond donor, and forms a very stable bond with carbon.

This compound and its isomers (e.g., 3-deoxy-3-fluoro-D-glucose) are used to probe the active sites of enzymes and transport proteins. For instance, research has shown that 3-deoxy-3-fluoro-D-glucose interacts with the hexose (B10828440) transport system in human erythrocytes, allowing for the kinetic parameters of this biological transport system to be determined. Furthermore, 3-Deoxy-3-fluoro-D-xylofuranose itself has been identified as a substrate for the enzyme glucose isomerase.

By synthesizing fluorinated substrate analogues, researchers can investigate enzyme specificity and catalytic mechanisms. If a glycosyltransferase can still recognize and bind the fluorinated sugar but cannot catalyze the transfer reaction, it suggests the critical role of the hydroxyl group at that position in catalysis. This approach provides detailed insights into enzyme-substrate interactions that are fundamental to understanding glycosylation pathways. rsc.org

| Probe (or Analogue) | Biological System/Enzyme | Research Application | Reference |

|---|---|---|---|

| 3-Deoxy-3-fluoro-D-xylofuranose | Glucose Isomerase | Studying enzyme-substrate catalysis | |

| 3-deoxy-3-fluoro-D-glucose | Human Erythrocyte Hexose Transport System | Determining kinetic parameters of a membrane transport system | |

| Fluorinated Carbohydrates (General) | Glycosidases / Glycosyltransferases | Acting as mechanistic probes to decipher enzyme mechanisms | rsc.org |

Applications in Materials Science Research as a Synthetic Building Block for Advanced Functional Materials

The use of carbohydrates as building blocks for polymers and other materials is a growing field of research, driven by the desire for sustainable and biocompatible resources. The incorporation of fluorine into these materials can impart unique and valuable properties. Fluorinated compounds are known for their high thermal stability, chemical resistance, and hydrophobicity (lipophilicity). taylorfrancis.com

While direct applications of this compound in materials science are still an emerging area of research, it represents a promising synthetic building block. By leveraging the reactivity of its hydroxyl groups, this fluorinated monosaccharide could be polymerized or incorporated into larger macromolecular structures.

Potential research applications include:

Fluorinated Polymers: Creating novel carbohydrate-based polymers where the fluorine atom enhances thermal stability and hydrophobicity. Such materials could have applications in specialized coatings or advanced textiles.

Hydrogels: Developing functional hydrogels where the fluorinated sugar units can be used to tune the material's swelling properties and its interactions with biological molecules.

Functional Surfaces: Modifying surfaces with fluorinated carbohydrate derivatives to create highly hydrophobic or chemically resistant interfaces.

The ability to synthesize fluorinated carbohydrates using building block strategies opens the door to creating a wide array of advanced materials with tailored properties, representing a key future direction for the application of compounds like this compound. nih.govtaylorfrancis.com

Advanced Analytical Methodologies for the Characterization of 3 Fluoro 3 Deoxy D Xylofuranose and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of fluorinated carbohydrates like 3-Fluoro-3-deoxy-D-xylofuranose. nih.gov It provides detailed information about the atomic arrangement and stereochemistry of these molecules.

Detailed Research Findings:

¹H, ¹³C, and ¹⁹F NMR: These three nuclei are the most informative for studying fluorinated carbohydrates. nih.gov ¹H NMR helps identify the protons in the sugar ring, while ¹³C NMR provides information about the carbon skeleton. The presence of the fluorine atom makes ¹⁹F NMR particularly valuable, as the ¹⁹F chemical shifts and coupling constants are highly sensitive to the local electronic environment and stereochemistry.

Conformational Analysis: The furanose ring of this compound is flexible and can adopt various conformations, primarily the North (C3'-endo) and South (C2'-endo) puckers. nih.gov NMR studies on related fluorinated nucleosides have shown that the introduction of a fluorine atom can significantly influence this conformational equilibrium. nih.gov For instance, 3'-deoxy-3'-fluoro-xylo nucleosides have been found to predominantly adopt the C3'-endo conformation. nih.gov The magnitude of coupling constants, particularly ³J(H,H) and ³J(H,F), are crucial for determining the preferred pucker of the furanose ring. nih.gov

Long-Range Couplings: Long-range couplings between protons and the fluorine atom can provide further structural insights. For example, a four-bond coupling (⁴JHF) can indicate a "W-shape" or zig-zag arrangement of the coupled nuclei, which can help in assigning the anomeric configuration. researchgate.net

Heteronuclear NOE Experiments: Heteronuclear Nuclear Overhauser Effect (NOE) experiments, which measure the spatial proximity between fluorine and proton nuclei, are powerful for confirming stereochemistry, especially in complex derivatives. nih.gov

Interactive Data Table: Representative NMR Data for Fluorinated Furanose Derivatives

| Compound Moiety | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 3'-deoxy-3'-F-xylo | ¹⁹F | --- | ³J(2′,F3′) = 21.6, ³J(4′,F3′) = 26.4 | nih.gov |

| 3'-deoxy-3'-F-ribo | ¹H | --- | ³J(1′,2′) = 7.5 | nih.gov |

| Fluorinated monosaccharides | ¹⁹F | -199 to -230 | --- | acs.org |

| 3-fluoro-3-deoxy-D-glucose | ¹⁹F | --- | --- | nih.gov |

High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of this compound and its derivatives, confirming their elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about their structure through fragmentation analysis.

Detailed Research Findings:

Molecular Weight Determination: HRMS provides highly accurate mass measurements, which are essential for confirming the successful synthesis and purity of the target compound.

Fragmentation Analysis: The fragmentation patterns observed in MS/MS spectra are characteristic of the molecule's structure. In fluorinated carbohydrates, fragmentation often involves the loss of small molecules like water (H₂O) and carbon dioxide (CO₂). nih.gov The study of fragmentation pathways of related compounds, such as glucose, reveals a high degree of complexity with multiple parallel fragmentation routes. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for analyzing carbohydrates, as it minimizes fragmentation in the ion source, allowing for the observation of the intact molecular ion.

Collision-Induced Dissociation (CID): CID is a common method used in tandem mass spectrometry to induce fragmentation of a selected ion. nih.gov By analyzing the resulting fragment ions, researchers can piece together the structure of the original molecule. The fragmentation of perfluorinated compounds can involve complex rearrangements, including fluorine shifts. nih.gov

Interactive Data Table: Common Fragmentation Pathways in Carbohydrate Mass Spectrometry

| Precursor Ion | Fragmentation Process | Resulting Fragment | Significance |

| [M-H]⁻ | Decarboxylation | [M-H-CO₂]⁻ | Common for carboxylated derivatives. nih.gov |

| [M+Na]⁺ | Neutral Loss | [M+Na-H₂O]⁺ | Loss of a water molecule. |

| Perfluoroalkyl anion | C-C bond cleavage | Lower mass carbanions | Can involve complex rearrangements. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Detailed Research Findings:

Functional Group Identification: The IR spectrum of a carbohydrate is typically dominated by strong and broad absorptions in the 3500-3200 cm⁻¹ region, corresponding to the stretching vibrations of the hydroxyl (O-H) groups. pw.edu.pl The C-O stretching vibrations appear as strong bands in the 1150-1000 cm⁻¹ region. pw.edu.pl The presence of the C-F bond will also give rise to characteristic absorptions, although these can sometimes be difficult to distinguish in a complex spectrum.

Hydrogen Bonding: The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. nih.gov In the solid state, carbohydrates exhibit extensive intermolecular hydrogen bonding networks. pw.edu.pl The introduction of a fluorine atom, which is a weak hydrogen bond acceptor, can perturb these networks. nih.gov

Cyclic Structure Confirmation: The absence of a strong absorption band corresponding to a carbonyl group (C=O) in the IR spectrum confirms the cyclic furanose structure of the sugar in the solid state. pw.edu.pl

Interactive Data Table: Characteristic Infrared Absorption Frequencies for Carbohydrates

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H Stretch (Hydrogen Bonded) | 3500-3200 | Strong, Broad | pw.edu.pl |

| C-H Stretch | 3000-2850 | Medium | |

| C-O Stretch | 1150-1000 | Strong | pw.edu.pl |

| C-F Stretch | ~1000-1100 | Medium-Strong |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Stereochemical Assignments

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chiroptical properties of chiral molecules like this compound. It is particularly useful for determining the absolute configuration and for studying conformational changes.

Detailed Research Findings:

Stereochemical Assignment: The CD spectrum of a carbohydrate is highly sensitive to its stereochemistry. The sign and magnitude of the Cotton effects can be used to assign the absolute configuration of the molecule.

Conformational Analysis: Changes in the conformation of the furanose ring will be reflected in the CD spectrum. This makes CD spectroscopy a valuable tool for studying the conformational preferences of this compound and its derivatives in solution.

Nucleoside Derivatives: In the case of nucleoside derivatives, the CD spectrum is also influenced by the interaction between the sugar and the nucleobase. CD has been used to confirm the left-handed helical conformations of L-type DNA and RNA modified with 2'-fluoro-L-uridine. iu.edu

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Detailed Research Findings:

Solid-State Conformation: X-ray crystallography has been instrumental in determining the solid-state conformations of numerous carbohydrate derivatives, including fluorinated ones. acs.orgnih.gov It can unambiguously determine the pucker of the furanose ring and the orientation of all substituents.

Intermolecular Interactions: The crystal structure reveals the details of the intermolecular interactions, including hydrogen bonding and other non-covalent interactions, which govern the packing of the molecules in the crystal lattice. researchgate.net

Derivatives of 3-Deoxy-3-fluoro-sugars: The crystal structures of several derivatives of 3-deoxy-3-fluoro-sugars have been reported, providing valuable insights into their conformational preferences. For instance, the crystal structure of a 3-deoxy-3-(p-fluorophenylamino)-1,2-O-isopropylidene-α-D-ribofuranose derivative has been determined. researchgate.net The crystal structure of 3-deoxy-3-fluoro-D-glucopyranose has also been reported. nih.gov

Interactive Data Table: Crystallographic Data for a 3-Deoxy-3-amino-D-xylose Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 10.140(2) | researchgate.net |

| b (Å) | 10.802(2) | researchgate.net |

| c (Å) | 17.840(4) | researchgate.net |

| V (ų) | 1954.1(7) | researchgate.net |

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment, Separation, and Reaction Monitoring

Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its derivatives.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of carbohydrates. Reversed-phase HPLC can be used for less polar derivatives, while normal-phase or hydrophilic interaction liquid chromatography (HILIC) is suitable for more polar compounds. nih.gov

Gas Chromatography (GC): GC is a high-resolution separation technique that can be used for the analysis of volatile carbohydrate derivatives. nih.gov Since sugars themselves are not volatile, they must first be derivatized, for example, by trimethylsilylation or trifluoroacetylation, to increase their volatility. nih.govmasonaco.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique that is widely used for monitoring the progress of chemical reactions and for preliminary purity assessments. Different solvent systems can be used to achieve the desired separation.

Interactive Data Table: Chromatographic Techniques for Carbohydrate Analysis

| Technique | Principle | Application | Derivatization Required? |

| HPLC | Differential partitioning between a mobile and stationary phase. | Purification, Purity Assessment | Not always |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile derivatives. | Yes |

| TLC | Separation based on differential adsorption on a solid stationary phase. | Reaction Monitoring, Purity Assessment | No |

Emerging Research Directions and Future Perspectives for 3 Fluoro 3 Deoxy D Xylofuranose

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Accessibility and Scalability

The advancement of research on 3-Fluoro-3-deoxy-D-xylofuranose and its derivatives is intrinsically linked to the development of efficient, scalable, and sustainable synthetic routes. Historically, the synthesis of fluorinated carbohydrates has relied on nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or by opening epoxide rings. nih.govtaylorfrancis.com For instance, the synthesis of related 3-deoxy-3-fluoro-D-glucopyranosides has been achieved through the ring-opening of 2,3-anhydro-α-d-allopyranosides. capes.gov.br Similarly, DAST has been effectively used for the deoxofluorination on various sugar scaffolds, including allofuranose and altropyranoside precursors, to produce 3-fluoro analogs. nih.govtaylorfrancis.com

Current research is shifting towards greener and more efficient methodologies. A significant area of development is chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the robustness of chemical reactions. For example, a chemoenzymatic strategy has been successfully employed for the synthesis of 3-deoxy-3-fluoro-L-fucose, involving a key enzymatic oxidation step. rsc.org This approach not only enhances stereoselectivity but also reduces the reliance on harsh reagents and protecting group manipulations, pointing towards a more sustainable manufacturing process. Another promising direction is the use of protic solvents to catalyze nucleophilic fluorination, a method that has shown to significantly improve the radiochemical yield for producing 18F-labeled nucleosides for PET imaging. biosynth.com Adapting such high-yield strategies could dramatically improve the accessibility of this compound for broader research applications.

Investigation of Unexplored Biochemical Targets and Pathways in Complex Biological Systems

The fluorine atom at the C3 position of this compound makes it a fascinating molecular probe and potential modulator of biological pathways. Its structural mimicry of D-xylose suggests it could interact with various enzymes and transporters involved in carbohydrate metabolism. It has been identified as a substrate for the enzyme glucose isomerase, which converts it to D-ribose. bioglyco.com This interaction opens the door to studying the active site and mechanism of this industrially relevant enzyme.

Furthermore, the compound is being explored as a potential inhibitor of xylose metabolism in microorganisms, which could have implications for controlling microbial growth or in metabolic engineering applications. nih.gov The broader family of 3-fluorinated sugars has shown diverse biological activities. For example, nucleosides derived from related fluorinated sugars, such as 3'-deoxy-3'-fluoroadenosine, exhibit potent antiviral activity against flaviviruses like TBEV, ZIKV, and WNV. nih.gov This suggests that nucleoside analogs of this compound could be promising candidates for antiviral drug discovery. Additionally, the interaction of the related 3-deoxy-3-fluoro-D-glucose with the hexose (B10828440) transport system in human erythrocytes highlights the potential for this compound to target sugar transporters, which are crucial for cellular nutrient uptake and are often dysregulated in diseases like cancer. nih.gov

Development of Advanced Research Probes and Imaging Agents Based on this compound

The development of molecular imaging agents is a critical area where this compound and its derivatives show significant promise. The incorporation of a fluorine atom allows for the use of both 19F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET) when using the 18F isotope.

PET imaging, in particular, benefits from fluorinated sugar analogs. The nucleoside derivative 3'-Deoxy-3'-[18F]fluoro-9-β-D-xylofuranosyl-adenine ([18F]FXA) has been synthesized and evaluated as a PET tracer. bohrium.com While it proved unsuitable for tumor imaging, its significant accumulation in the heart suggests potential for developing novel cardiac imaging agents. bohrium.com This highlights a key principle: the biological distribution of a probe can reveal unexpected but valuable applications. The synthesis of other xylofuranosyl-based nucleosides, such as [18F]-FMXU, further underscores the interest in this scaffold for PET probe development.

Beyond PET, stable fluorine (19F) allows for NMR-based studies. For example, 3-fluoro-3-deoxy-D-galactose has been successfully used as a probe to investigate aldose reductase activity and the metabolism of the polyol pathway in relation to sugar cataract formation, demonstrating the power of 19F NMR to monitor metabolic processes in real-time within intact tissues.

Integration into Supramolecular Chemistry and Nanotechnology Research for Novel Constructs

While direct research integrating this compound into nanotechnology and supramolecular chemistry is still in its nascent stages, the unique properties of fluorinated molecules make this a highly promising future direction. The C-F bond is highly polarized yet the fluorine atom is hydrophobic, a combination that can be exploited to direct the self-assembly of complex architectures. nih.gov

Fluorinated molecules are known to form self-assembled monolayers (SAMs) on various surfaces, creating highly ordered, low-energy interfaces with unique properties like hydrophobicity. uh.eduacs.org Incorporating a chiral, functional molecule like this compound into such systems could lead to the development of "smart" surfaces for biosensing, controlled cell adhesion, or as chiral selectors. In nanotechnology, fluorinated polymers and lipids are used to create highly stable nanoparticles and vesicles for drug and gene delivery. nih.govresearchgate.net Attaching this compound to the surface of nanoparticles could provide a biological targeting element, directing the nanoparticles to cells that express specific carbohydrate-binding proteins (lectins) or sugar transporters. This could enhance the efficacy and reduce the side effects of encapsulated therapies.

Role in Advancing Fundamental Glycoscience and Glycobiology Through Mechanistic Studies

Fluorinated sugars are invaluable tools for dissecting the mechanisms of carbohydrate-processing enzymes, a cornerstone of glycobiology. The replacement of a hydroxyl group with a fluorine atom can dramatically alter the electronic environment of a sugar without causing significant steric hindrance, allowing researchers to probe the importance of specific hydrogen bonds and electronic effects in enzyme-substrate interactions. nih.gov

One of the most powerful applications is in the design of mechanism-based enzyme inhibitors. For example, 2-deoxy-2-fluoro-glycosides can act as inhibitors that form a relatively stable covalent bond with a glycosidase's catalytic nucleophile, effectively trapping the enzyme-substrate intermediate and allowing for its characterization. acs.org This same principle can be applied using this compound to study the mechanisms of xylosidases or other relevant enzymes. Furthermore, its use as a substrate for enzymes like glucose isomerase and fucosyltransferases provides a direct way to study their substrate specificity and catalytic mechanisms. rsc.orgbioglyco.com By observing how the enzyme handles the fluorinated analog compared to the natural substrate, researchers can gain profound insights into the transition states and forces that govern enzymatic catalysis. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Fluoro-3-deoxy-D-xylofuranose, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination at the C3 position of D-xylofuranose derivatives. A common approach is nucleophilic substitution using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions. For example, precursor 1,2:5,6-di-O-isopropylidene-D-xylofuranose can be treated with DAST at −78°C to introduce fluorine, followed by acidic deprotection . Yield optimization requires strict control of temperature, solvent (e.g., dichloromethane), and stoichiometry. Side reactions like elimination or over-fluorination can occur if moisture is present.

| Synthetic Step | Key Conditions | Yield Range |

|---|---|---|

| Precursor preparation | Isopropylidene protection | 70–85% |

| Fluorination | DAST, −78°C, anhydrous DCM | 50–65% |

| Deprotection | HCl/MeOH, room temperature | 80–90% |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC with refractive index detection) and spectroscopic techniques.

- HPLC : Use a carbohydrate-specific column (e.g., NH2-bonded silica) with acetonitrile/water (75:25) mobile phase to resolve fluorinated byproducts .

- NMR : Confirm the absence of residual protecting groups (e.g., isopropylidene δ 1.3–1.5 ppm in H NMR) and verify fluorine incorporation via F NMR (δ −200 to −220 ppm for C3-F) .

- Mass Spectrometry : ESI-MS in negative mode should show [M−H]⁻ at m/z 164.03 (C₅H₉FO₄⁻) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at −20°C in sealed, desiccated vials. Stability studies show:

- Aqueous Solutions : Degrades >50% within 24 hours at pH < 3 or >9, forming 3-deoxy-D-xylofuranose and fluoride ions.

- Solid-State : Stable for >6 months when stored with molecular sieves .

Advanced Research Questions

Q. How does the fluorine substitution at C3 alter the conformational dynamics of D-xylofuranose in enzyme-binding studies?

- Methodological Answer : Use molecular dynamics (MD) simulations and X-ray crystallography.

- MD Simulations : Compare free energy landscapes of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity reduces ring puckering flexibility, stabilizing the T₂ conformation .

- Crystallography : Co-crystallize with target enzymes (e.g., xylose isomerases). The C3-F group may sterically hinder binding or form halogen bonds with catalytic residues, as seen in analogous fluorosugars .

Q. What experimental strategies resolve contradictions in reported F NMR chemical shifts for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., δ −205 ppm vs. −215 ppm) arise from solvent polarity or pH effects.

- Standardization : Run spectra in deuterated DMSO (low polarity) with internal reference (CFCl₃).

- pH Titration : Monitor shifts across pH 4–8 to identify protonation-dependent variations .

Q. How can isotopic labeling (e.g., C, F) enhance mechanistic studies of this compound in metabolic pathways?

- Methodological Answer : Incorporate C at C1/C2 for tracking via C NMR or LC-MS. F labeling enables PET imaging to trace uptake in microbial/cellular systems. Key steps:

- Radiosynthesis : Use F-Kryptofix 2.2.2 complexes for high-specific-activity labeling .

- Metabolic Profiling : Compare C flux in wild-type vs. knockout microbial strains to identify enzymatic bottlenecks .

Data Contradiction Analysis

Q. How to address conflicting data on the inhibitory effects of this compound in glycosidase assays?

- Methodological Answer : Contradictions may stem from enzyme source variability (e.g., bacterial vs. human isoforms) or assay conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.